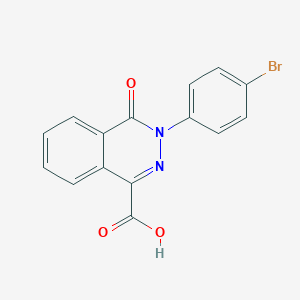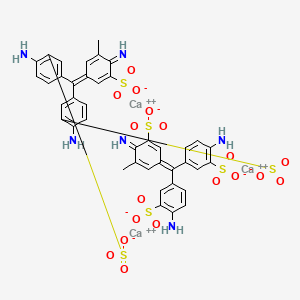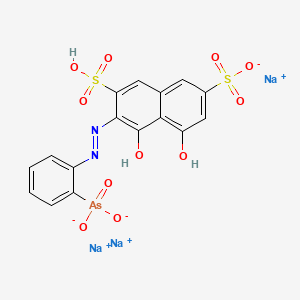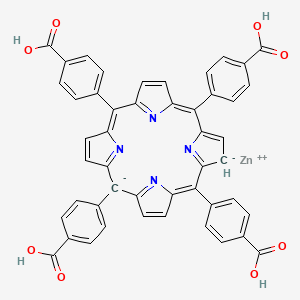![molecular formula C8H6ClNO2S3 B12509341 2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)
2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO2S3. It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride typically involves the reaction of 2-(methylthio)benzo[d]thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-(Methylthio)benzo[D]thiazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred and monitored until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the thiazole ring or the sulfonyl chloride group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by the oxidation of the methylthio group.
Applications De Recherche Scientifique
2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a building block for bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying biological molecules and studying enzyme mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)benzo[D]thiazole-6-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-(Methylthio)benzo[D]thiazole-6-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.
2-(Methylthio)benzo[D]thiazole-6-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfonyl chloride group.
Uniqueness
2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of both the methylthio and sulfonyl chloride groups allows for a wide range of chemical transformations, making it a valuable compound in organic chemistry.
Propriétés
Formule moléculaire |
C8H6ClNO2S3 |
|---|---|
Poids moléculaire |
279.8 g/mol |
Nom IUPAC |
2-methylsulfanyl-1,3-benzothiazole-6-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO2S3/c1-13-8-10-6-3-2-5(15(9,11)12)4-7(6)14-8/h2-4H,1H3 |
Clé InChI |
HHORWURJUWGIOZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)




![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)





